molecular formula C9H13N3O B8750087 3-piperazin-1-yl-1H-pyridin-2-one

3-piperazin-1-yl-1H-pyridin-2-one

Cat. No.: B8750087
M. Wt: 179.22 g/mol
InChI Key: DZYDWPQVEOOWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-piperazin-1-yl-1H-pyridin-2-one is a heterocyclic compound that contains both piperazine and pyridinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperazin-1-yl-1H-pyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-piperazin-1-yl-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-piperazin-1-yl-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-piperazin-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-piperazin-1-yl-1,2-benzothiazole: This compound contains a benzothiazole moiety instead of a pyridinone ring and exhibits different biological activities.

    1-(4-(piperazin-1-yl)phenyl)pyridin-2-one: This compound has a phenyl group attached to the piperazine ring, leading to variations in its pharmacological properties.

Uniqueness

3-piperazin-1-yl-1H-pyridin-2-one is unique due to its specific combination of piperazine and pyridinone moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-piperazin-1-yl-1H-pyridin-2-one

InChI

InChI=1S/C9H13N3O/c13-9-8(2-1-3-11-9)12-6-4-10-5-7-12/h1-3,10H,4-7H2,(H,11,13)

InChI Key

DZYDWPQVEOOWGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 10 mL round bottomed flask was added 10 mg (0.009 mmol) of 10% palladium on activated carbon which was then flushed with nitrogen. Next, a solution of 0.090 (0.22 mmol) of benzyl 4-[2-(benzyloxy)pyridin-3-yl]piperazine-1-carboxylate from Step A above in 4 mL of methanol was added and the resulting mixture was placed under an atmosphere of hydrogen gas at atmospheric pressure for 3 h. The reaction was then flushed with nitrogen and filtered through a pad of Celite®. The pad was washed with methanol and the combined organics were evaporated to dryness to afford the title compound as a clear gum (0.035 g, 88%). LC-MS: m/z (ES) 180.1 (MH)+.
[Compound]
Name
0.090
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Name
benzyl 4-[2-(benzyloxy)pyridin-3-yl]piperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two
Yield
88%

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